Benzylmalononitrile
Overview
Description
Benzylmalononitrile is a chemical compound that finds applications in various industries such as pharmaceutical, biotech, specialty chemicals, and perfumery . It is also used for fluorescence-based assays to determine methane .
Synthesis Analysis
Benzylmalononitrile can be synthesized through the Knoevenagel condensation of benzaldehyde and malononitrile . A highly efficient bifunctional catalyst of an s-triazine-based carbon-nitride-supported cobalt oxide has been developed for this process . This catalyst enables 96.4% benzyl alcohol conversion with nearly 100% selectivity towards benzylmalononitrile .Molecular Structure Analysis
The molecular formula of Benzylmalononitrile is C10H8N2 . It has an average mass of 156.184 Da and a monoisotopic mass of 156.068741 Da .Chemical Reactions Analysis
Benzylmalononitrile undergoes rapid and catalyst-free solid/vapor reaction with primary alkyl amines to yield N-benzylidene-amine . It also undergoes addition reaction with octyl- and decylzirconocene chloride .Physical And Chemical Properties Analysis
Benzylmalononitrile is a solid substance at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm3, a boiling point of 339.4±22.0 °C at 760 mmHg, and a flash point of 167.2±16.2 °C . It has a molar refractivity of 44.9±0.3 cm3 and a molar volume of 142.4±3.0 cm3 .Scientific Research Applications
Synthesis and Reactivity Studies
Benzylmalononitrile has been a key component in various synthesis and reactivity studies. Notably, it reacts with hydrazines and hydroxylamine hydrochloride, leading to the formation of compounds like 4-benzylpyrazole-3,5-diamines and 4-benzylisoxazole-3,5-diamine. These compounds are further utilized to synthesize more complex structures like pyrazolo[1,5-a]pyrimidines. Additionally, benzylmalononitrile's reaction with thioglycolic acid yields a tautomeric mixture of phenylpropanenitriles, which are valuable in further chemical transformations (Al-Mousawi, Moustafa, & Elnagdi, 2008).
Kinetic Studies in Organic Chemistry
Benzylmalononitrile is also significant in kinetic studies, particularly in understanding hydrogen atom transfer (HAT) reactions. By evaluating the thermokinetic parameters of various organic dihydrogen donors, including benzylmalononitrile, researchers can better understand and predict the rates of these HAT reactions. Such studies are crucial for advancing knowledge in organic chemistry and related fields (Fu et al., 2022).
Application in Organic Synthesis
Another key application of benzylmalononitrile is in the synthesis of complex organic molecules. For instance, coupling this compound with aromatic diazonium salts can lead to 3-phenyl-2-arylhydrazonopropanenitriles. These intermediates are crucial for synthesizing diverse compounds like indoles, triazoles, and pyrazolo[4,3-d]pyrimidines, which have various applications in organic chemistry and pharmaceuticals (Khalil & Al-Matar, 2012).
Green Chemistry and Catalysis
In the field of green chemistry, benzylmalononitrile plays a role in developing cleaner synthesis methods. Its use in the Knoevenagel condensation reaction, for example, has been studied to produce benzylidene malononitrile using less polluting routes. The optimization of such reactions using various catalysts is pivotal for more sustainable and environmentally friendly chemical processes (Jadhav & Yadav, 2019).
Oxidative Coupling Studies
Benzylmalononitrile is also employed in oxidative coupling reactions. For example, its reaction with oximes under oxidative conditions leads to unique coupling products. These reactions, which involve the formation of aminoxyl radicals, are important in the field of organic synthesis and contribute to the development of new reaction mechanisms (Krylov & Terent’ev, 2015).
Safety And Hazards
properties
IUPAC Name |
2-benzylpropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHXXQVNHHDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171932 | |
Record name | Malononitrile, benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylmalononitrile | |
CAS RN |
1867-37-4 | |
Record name | 2-(Phenylmethyl)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1867-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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